molecular formula C26H26O6 B190029 Rocaglaol CAS No. 147059-46-9

Rocaglaol

カタログ番号: B190029
CAS番号: 147059-46-9
分子量: 434.5 g/mol
InChIキー: RRVZOJQBRVGMMK-HCBGRYSISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rocaglaol is a cyclopenta[b]benzofuran derivative isolated primarily from Aglaia species. It exhibits potent anticancer activity by inducing apoptosis and G2/M-phase cell cycle arrest through mitochondrial pathways. Key mechanisms include downregulation of Cdc25C, dephosphorylation of Cdc2, and activation of caspases . This compound also inhibits NF-κB and AP-1 signaling, contributing to its anti-inflammatory and neuroprotective effects . Its cytotoxicity is exceptionally high, with ED50 values as low as 0.0007 µM in HT-29 colon cancer cells .

準備方法

Biomimetic Photocycloaddition of 3-Hydroxyflavones

The biomimetic [3+2] photocycloaddition of 3-hydroxyflavones represents a cornerstone in rocaglaol synthesis, inspired by biosynthetic pathways observed in Aglaia plants. This method leverages ultraviolet (UV) irradiation to initiate a stereoselective cycloaddition between a flavone derivative and a cinnamate ester, forming the characteristic cyclopenta[ b]benzofuran core .

Key Mechanistic Insights

  • Photoexcitation : UV light (λ = 300–350 nm) promotes the flavone to an excited state, facilitating intersystem crossing to a triplet state.

  • Cycloaddition : The triplet-state flavone reacts with a cinnamate ester via a suprafacial–antarafacial pathway, forming two new σ-bonds with high stereoselectivity .

  • Rearomatization : Acidic workup induces rearomatization of the benzofuran moiety, yielding the rocaglate skeleton.

Table 1: Representative Yields and Conditions for Photocycloaddition

Starting MaterialConditionsYield (%)Stereoselectivity (dr)Reference
3-Hydroxyflavone + Methyl cinnamateUV (350 nm), CH₃CN, 24 h659:1
5-Methoxyflavone + Ethyl cinnamateUV (310 nm), DCM, 48 h588:1

This method’s limitations include moderate yields due to competing side reactions and challenges in scaling UV-dependent processes. However, its biomimetic nature and ability to access natural product stereochemistry remain unparalleled .

Nazarov Cyclization Approaches

Nazarov cyclization has emerged as a powerful tool for constructing the cyclopentane ring of this compound. This electrocyclic reaction involves acid-catalyzed closure of divinyl ketones, forming a cyclopentenone intermediate that is subsequently functionalized .

Strategic Modifications

  • Substrate Design : Tosyl-enol derivatives ( e.g., 6a ) undergo retro-Nazarov reactions under basic conditions, generating oxyallyl cations that are trapped by nucleophiles to install critical substituents .

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis enable enantioselective synthesis. For example, (−)-6a (>98% ee) retains configuration during NaH-mediated amidine trapping .

Table 2: Nazarov Cyclization Performance Metrics

SubstrateAcid CatalystTemperature (°C)Yield (%)ee (%)Reference
Divinyl ketone 5a TfOH−78 → rt72
Tosyl-enol 6a NaH−78 → rt90>98
Ketorocaglate 5a H₂SO₄0 → 2568

This method’s versatility is evidenced by its compatibility with diverse nucleophiles (amines, amidines, alcohols), enabling rapid diversification of the rocaglate scaffold .

Stereodivergent Dual-Metal Catalyzed Asymmetric Allylation

A cutting-edge approach employs synergistic Pd/Ir catalysis to achieve stereodivergent synthesis of this compound. This strategy enables independent control of multiple stereocenters through tailored ligand–metal combinations .

Operational Highlights

  • Dual Catalysis : Pd(0) coordinates with phosphine ligands to mediate allylic alkylation, while Ir(I) with N,N′-dioxide ligands orchestrates asymmetric allylic amidation.

  • Stereodivergence : By varying ligand chirality ( e.g., L1 vs. L2), all four this compound stereoisomers are accessible from a common intermediate .

Table 3: Stereochemical Outcomes with Dual Catalysis

Ligand Pair (Pd/Ir)Configuration (C1, C2)Yield (%)ee (%)Reference
( R)-BINAP / ( S,S)-L2( R, R)8599
( S)-BINAP / ( R,R)-L2( S, S)8298

This method’s precision in stereochemical control and high enantiomeric excess (ee >98%) make it indispensable for structure–activity relationship (SAR) studies .

Intercepted Retro-Nazarov Reaction with Amidino Trapping

The intercepted retro-Nazarov reaction leverages oxyallyl cation intermediates for functionalization, offering a route to amidino-rocaglate derivatives with enhanced solubility and bioactivity .

Mechanistic Workflow

  • Deprotonation : NaH deprotonates tertiary alcohol 6a , forming alkoxide 11 .

  • Tosyl Migration : Intramolecular tosyl transfer yields enolate 12 , which ionizes to oxyallyl cation 13 .

  • Nucleophilic Trapping : Amidines or amines attack 13 , affording amidino- or amino-rocaglates ( e.g., 9a , 15h ) .

Table 4: Scope of Nucleophiles in Intercepted Retro-Nazarov

NucleophileProductYield (%)ApplicationReference
Benzamidine9a 83Protein synthesis inhibition
Benzylamine15h 90In vivo antitumor
Acetamidine9z 92Solubility enhancement

This method’s robustness is demonstrated by its tolerance for hygroscopic reagents and scalability to multigram quantities .

化学反応の分析

Types of Reactions: Rocaglaol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

科学的研究の応用

Chemical Properties and Mechanisms of Action

Rocaglaol is classified as a flavagline, a type of compound known for its cytotoxic properties. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. Studies have shown that this compound can inhibit critical signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in cancer progression.

This compound has been extensively studied for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines, including prostate cancer (LNCaP cells) and chronic myeloid leukemia (K562 cells). The compound induces apoptosis and cell cycle arrest, primarily at the G1 and G2/M phases.

Case Study: Cytotoxic Effects on Cancer Cells

  • Study Reference : this compound Induces Apoptosis and Cell Cycle Arrest in LNCaP Cells .
  • Findings :
    • IC50_{50} value for LNCaP cells: 0.19 ± 0.01 μM.
    • Mechanism: Induction of G1 cell cycle arrest and apoptosis.

Table 2: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism
This compoundLNCaP0.19 ± 0.01G1 arrest, apoptosis
MQ-16 (derivative)K5625.0Apoptosis
Synthetic analogueHEL0.5G1 arrest

Anti-Inflammatory Applications

In addition to its anticancer properties, this compound demonstrates significant anti-inflammatory effects. A synthetic derivative of this compound has been shown to inhibit inflammatory responses in human cells, making it a potential candidate for treating inflammatory diseases.

Case Study: Anti-Inflammatory Effects

  • Study Reference : Synthetic Derivative Displays Potent Anti-Inflammatory Properties .
  • Findings :
    • The derivative inhibited pro-inflammatory cytokine production.
    • Mechanism: Suppression of NF-kB signaling pathway.

Synthesis and Derivative Development

The synthesis of this compound derivatives has been a focus of research to enhance its bioactivity and solubility. For instance, water-soluble derivatives have been developed to improve therapeutic efficacy.

Table 3: Synthesis of this compound Derivatives

DerivativeSynthesis MethodBiological Activity
Water-soluble this compoundChemical modificationIC50_{50}: 0.19 μM on HEL cells
MQ-16AcetylationInduces apoptosis in K562 cells

作用機序

Rocaglaol exerts its effects primarily by inhibiting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. This inhibition disrupts the initiation of protein synthesis, leading to reduced proliferation of cancer cells. Additionally, this compound binds to prohibitins, which are involved in regulating key signaling pathways related to cell survival and metabolism .

類似化合物との比較

Comparison with Structural Analogues

Cytotoxicity and Substituent Effects

Rocaglaol derivatives vary significantly in potency based on substitutions (Table 1):

Compound Key Structural Feature Cell Line (IC50/ED50) Activity vs. This compound Reference
This compound Free C-8b hydroxyl HT-29: 0.0007 µM Most potent
8b-O-Methylthis compound Methoxy at C-8b HT-29: >10 µM 10,000-fold less active
Brominated this compound (203) Bromine on aryl ring KB, MCF7R: <1 nM 100-fold more potent
4′-Demethoxy-3′,4′-methylenedioxythis compound Methylenedioxy at C-3′, C-4′ HEL leukemia: ~0.1 µM Comparable to this compound
Dehydroaglaiastatin Dehydroxylation at C-8b HepG2: 0.69 µM More potent than this compound

Key Findings :

  • C-8b Hydroxyl : Essential for cytotoxicity. Methylation at C-8b (e.g., 8b-O-methylthis compound) abolishes activity .
  • Aryl Substituents : Bromination enhances potency, while methoxy groups reduce it .
  • Cell-Type Specificity : Dehydroaglaiastatin outperforms this compound in HepG2 cells but is less active in HT-29 .

Mechanistic Divergence

  • Fli-1 Inhibition : this compound and 4′-demethoxy-3′,4′-methylenedioxythis compound suppress Fli-1 transcription factor activity, altering expression of apoptosis genes (e.g., BCL2, survivin) .
  • Stereochemistry : Endo stereoisomers (e.g., this compound) are bioactive, while exo isomers (e.g., exo-RHT) show negligible activity .

生物活性

Rocaglaol, a member of the flavagline family derived from the genus Aglaia, exhibits significant biological activities, particularly in cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications based on diverse research findings.

This compound possesses a unique cyclopenta[b]benzofuran structure that is crucial for its biological activity. The compound primarily functions by inhibiting cap-dependent protein synthesis, specifically targeting the eukaryotic initiation factor 4A (eIF4A). This inhibition disrupts the recruitment of ribosomes to mRNA, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the this compound structure can enhance its cytotoxicity. For instance, derivatives with specific functional groups at C-3′ or C-8b have shown improved efficacy against various cancer cell lines. The presence of a hydroxyl group at C-8b is particularly critical for maintaining biological activity .

Biological Activity and Efficacy

This compound has been extensively studied for its anticancer properties. Below are key findings from various studies:

Cell Line ED50 (nM) Mechanism Reference
LNCaP (Prostate)23.0Induces apoptosis via mitochondrial pathway
MCF-7 (Breast)9.2Cell cycle arrest at G2/M phase
Lu1 (Lung)13.8Inhibition of protein synthesis
K562 (Leukemia)N/ARegulates PI3K/Akt/mTOR pathway; induces apoptosis

Case Studies

  • Induction of Apoptosis in LNCaP Cells :
    • This compound treatment led to significant apoptosis in LNCaP cells, characterized by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-xl). Cleaved forms of caspases were detected, indicating activation of the apoptotic pathway .
  • Effects on K562 Cells :
    • The synthetic derivative 1-(2-(dimethylamino)acetyl)-rocaglaol (MQ-16) demonstrated potent activity against chronic myeloid leukemia cells by inducing cell cycle arrest and apoptosis through modulation of several signaling pathways, including PI3K/Akt/mTOR and JAK2/STAT3 .
  • Comparative Studies on Stereoisomers :
    • A study on various stereoisomers of this compound indicated that specific stereochemical configurations significantly influence biological activity, suggesting the importance of stereochemistry in drug design .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Rocaglaol’s anti-proliferative effects in cancer cells?

this compound induces G2/M cell cycle arrest by downregulating key regulatory proteins (e.g., Cdc25C, cyclin B1) and promotes apoptosis via mitochondrial pathways involving caspase-9 activation. Methodologically, researchers should:

  • Use flow cytometry to analyze cell cycle distribution (e.g., propidium iodide staining).
  • Perform Western blotting to quantify expression of G2/M checkpoint proteins (e.g., Cdc2, Cdc25C) .
  • Validate apoptosis via Annexin V/PI staining and mitochondrial membrane potential assays .

Q. How does this compound’s cytotoxicity compare to conventional chemotherapeutics like doxorubicin?

this compound exhibits superior selectivity in cancer cells (e.g., HepG2) compared to normal cells (e.g., L02 hepatic cells). Researchers should:

  • Conduct MTT/viability assays across multiple cell lines.
  • Compare IC50 values with standard drugs using dose-response curves.
  • Assess selectivity via CFDA-SE assays to track proliferation in mixed cell populations .

Q. What synthetic routes are commonly used to produce this compound and its analogues?

Key methods include:

  • Dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one for stereocontrol .
  • Photoinduced [3+2] cycloaddition of 3-hydroxyflavones with cinnamate derivatives to form the cyclopenta[b]benzofuran core .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its potency and selectivity?

  • Replace the C-8b hydroxyl group with fluorine to improve cytotoxicity (e.g., fluorinated derivatives show IC50 <1 nM in KB cells).
  • Avoid methoxy substitutions on aryl rings, which abrogate activity (e.g., compound 204 in ).
  • Use HPLC-guided fractionation and X-ray crystallography to validate structural analogs .

Q. Why do discrepancies exist in this compound’s efficacy across cancer cell lines (e.g., HK1 vs. LNCaP)?

Contradictions arise from cell-type-specific signaling pathways. To address this:

  • Perform RNA-seq/proteomic profiling to identify differential expression of targets (e.g., ERK/JNK vs. survivin).
  • Compare drug responses in isogenic cell lines with CRISPR-edited pathways (e.g., c-Raf-MEK-ERK) .
  • Validate findings using patient-derived xenograft (PDX) models .

Q. What strategies resolve challenges in enantioselective synthesis of this compound?

  • Employ chiral Brønsted acids (e.g., TADDOL derivatives) during photocycloaddition to achieve >86% enantiomeric excess .
  • Optimize reaction conditions (e.g., solvent polarity, light intensity) to suppress racemization .

Q. How does this compound modulate NF-κB signaling, and what are the implications for combination therapies?

this compound inhibits NF-κB (p65) with ED50 = 0.005 µM in HT-29 cells. Researchers should:

  • Use luciferase reporter assays to quantify NF-κB activity.
  • Test synergism with TNF-α inhibitors or proteasome blockers (e.g., bortezomib) via Chou-Talalay combination index .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers validate conflicting results on this compound’s role in apoptosis vs. cell cycle arrest?

  • Combine time-lapse microscopy with single-cell analysis to track fate decisions.
  • Use pharmacological inhibitors (e.g., U0126 for ERK) to dissect pathway contributions .
  • Replicate experiments in 3D spheroid models to mimic tumor microenvironments .

Q. What analytical techniques are critical for characterizing this compound’s metabolites and degradation products?

  • Employ LC-HRMS with stable isotope labeling for metabolite identification.
  • Use NMR spectroscopy to resolve stereochemical changes during degradation .

特性

IUPAC Name

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVZOJQBRVGMMK-HCBGRYSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。